Clorhidrato de ML 315

Descripción general

Descripción

El hidrocloruro de ML 315 es un compuesto químico conocido por sus efectos inhibitorios sobre las quinasas similares a cdc2 (Clk) y las quinasas reguladas por fosforilación de tirosina de doble especificidad (DYRK). Se utiliza principalmente en la investigación científica, particularmente en los campos del cáncer y las enfermedades neurológicas .

Aplicaciones Científicas De Investigación

El hidrocloruro de ML 315 se utiliza ampliamente en la investigación científica debido a sus efectos inhibitorios sobre las quinasas similares a cdc2 y las quinasas reguladas por fosforilación de tirosina de doble especificidad. Algunas de sus aplicaciones incluyen:

Investigación del cáncer: El compuesto se utiliza para estudiar el papel de las quinasas en la proliferación y la supervivencia de las células cancerosas.

Investigación de enfermedades neurológicas: Ayuda a comprender los mecanismos que subyacen a los trastornos neurológicos y los posibles objetivos terapéuticos.

Estudios biológicos: El hidrocloruro de ML 315 se utiliza para investigar las vías de señalización celular y la actividad de las quinasas.

Aplicaciones industriales: El compuesto se utiliza en el desarrollo de inhibidores de quinasas con fines terapéuticos

Mecanismo De Acción

El hidrocloruro de ML 315 ejerce sus efectos inhibiendo las quinasas similares a cdc2 y las quinasas reguladas por fosforilación de tirosina de doble especificidad. El compuesto muestra una alta selectividad por Clk1, Clk4 y Clk2, con valores de IC50 de 68, 68 y 231 nM, respectivamente. También inhibe Dyrk1A y Dyrk1B con valores de IC50 de 282 y 1156 nM, respectivamente. La inhibición de estas quinasas interrumpe las vías de señalización celular, lo que lleva a una alteración de la proliferación y la supervivencia celular .

Análisis Bioquímico

Biochemical Properties

ML 315 hydrochloride functions as an inhibitor of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. It exhibits inhibitory activity with IC50 values of 68 nanomolar for Clk1, Clk4, and Clk2, and 282 nanomolar for DYRK1A and 1156 nanomolar for DYRK1B . The compound shows a 20-fold selectivity for Clk4 over DYRK1A . By inhibiting these kinases, ML 315 hydrochloride interferes with the phosphorylation of target proteins, thereby modulating their activity and function. This inhibition can affect various signaling pathways and cellular processes, making ML 315 hydrochloride a valuable tool for studying kinase-related mechanisms.

Cellular Effects

ML 315 hydrochloride exerts significant effects on various cell types and cellular processes. By inhibiting cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases, ML 315 hydrochloride can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase activity can lead to changes in cell cycle progression, apoptosis, and differentiation. Additionally, ML 315 hydrochloride has been shown to influence the expression of genes involved in cell proliferation and survival, further highlighting its potential as a therapeutic agent in cancer and other diseases .

Molecular Mechanism

The molecular mechanism of ML 315 hydrochloride involves its binding to the active sites of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. This binding inhibits the phosphorylation of target proteins, thereby modulating their activity and function. ML 315 hydrochloride’s selectivity for specific kinases allows it to target specific signaling pathways, leading to changes in gene expression and cellular processes. The compound’s ability to inhibit kinase activity makes it a valuable tool for studying the molecular mechanisms underlying various diseases and for developing targeted therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML 315 hydrochloride can vary over time. The compound is stable in both mouse and human plasma, which ensures its efficacy in experimental studies . The long-term effects of ML 315 hydrochloride on cellular function may depend on factors such as dosage, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have shown that prolonged exposure to ML 315 hydrochloride can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of ML 315 hydrochloride in animal models can vary with different dosages. At lower doses, the compound may selectively inhibit specific kinases, leading to targeted modulation of signaling pathways and cellular processes. At higher doses, ML 315 hydrochloride may exhibit off-target effects, potentially leading to toxicity or adverse effects. Studies in animal models have shown that the compound’s efficacy and safety profile can be influenced by factors such as dosage, administration route, and the specific disease model being studied .

Metabolic Pathways

ML 315 hydrochloride is involved in various metabolic pathways, primarily through its interaction with cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. The compound’s inhibition of these kinases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, ML 315 hydrochloride may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, ML 315 hydrochloride is transported and distributed through various mechanisms. The compound’s moderate cell permeability allows it to enter cells and reach its target kinases . Additionally, ML 315 hydrochloride may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s efficacy and specificity in modulating kinase activity and cellular processes .

Subcellular Localization

The subcellular localization of ML 315 hydrochloride is crucial for its activity and function. The compound’s ability to target specific kinases within cellular compartments allows it to modulate signaling pathways and cellular processes effectively. ML 315 hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its precise localization and activity within cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de ML 315 implica la reacción de 5-(1,3-benzodioxol-5-il)-N-[(3,5-diclorofenil)metil]-4-pirimidinamina con ácido clorhídrico. Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y el etanol, siendo el compuesto estable tanto en plasma de ratón como humano .

Métodos de producción industrial

La producción industrial del hidrocloruro de ML 315 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la estabilidad del compuesto. El compuesto se almacena a -20 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de ML 315 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, lo que podría alterar sus efectos inhibitorios.

Sustitución: Las reacciones de sustitución que implican reactivos comunes pueden conducir a la formación de derivados con diferentes actividades biológicas

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean comúnmente reactivos como los halógenos y los agentes alquilantes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de pirimidina, mientras que las reacciones de sustitución pueden producir diversas pirimidinas sustituidas .

Comparación Con Compuestos Similares

Compuestos similares

Hidrocloruro de ML 314: Otro inhibidor de las quinasas similares a cdc2 con una selectividad y una potencia similares.

Hidrocloruro de ML 316: Un compuesto con efectos inhibitorios tanto sobre las quinasas similares a cdc2 como sobre las quinasas reguladas por fosforilación de tirosina de doble especificidad.

Hidrocloruro de ML 317: Conocido por sus efectos inhibitorios duales sobre las quinasas dependientes de ciclinas y las quinasas reguladas por fosforilación de tirosina de doble especificidad

Singularidad

El hidrocloruro de ML 315 destaca por su alta selectividad por Clk4 frente a Dyrk1A, mostrando una selectividad 20 veces mayor. Este perfil de selectividad único lo convierte en una herramienta valiosa en la investigación centrada en vías específicas de quinasas .

Propiedades

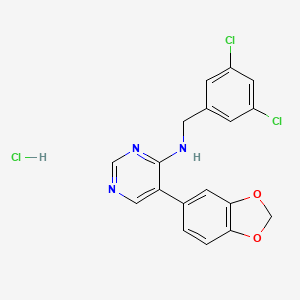

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCDEAAKKQCKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

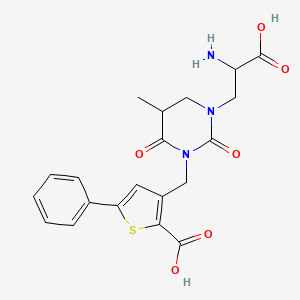

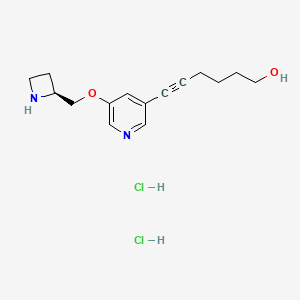

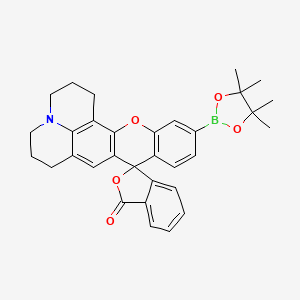

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)